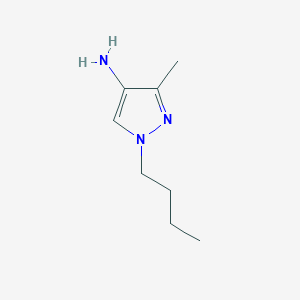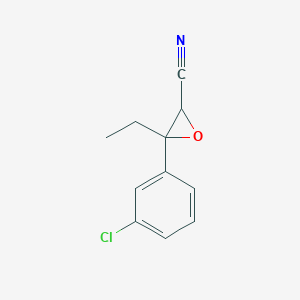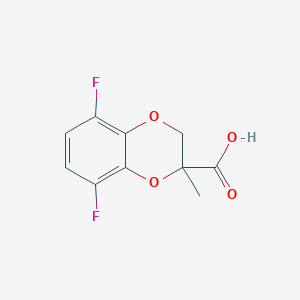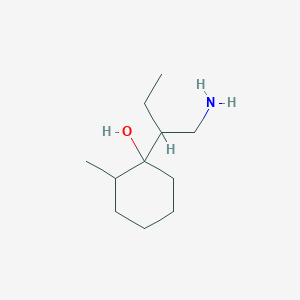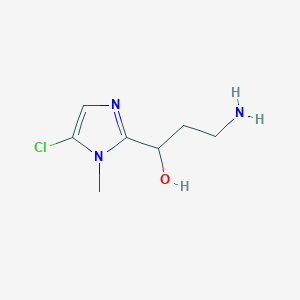
3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol is a compound that features an imidazole ring, which is a five-membered heterocyclic moiety containing three carbon atoms and two nitrogen atoms. The presence of the imidazole ring imparts unique chemical and biological properties to the compound, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol typically involves the reaction of 5-chloro-1-methyl-1H-imidazole with an appropriate amino alcohol under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the nucleophilic substitution reaction. The reaction conditions, such as temperature and solvent, are optimized to achieve high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is scaled up with considerations for cost-effectiveness, safety, and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.
Substitution: The chlorine atom on the imidazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of saturated imidazole derivatives.
Substitution: Formation of substituted imidazole derivatives with various functional groups.
Scientific Research Applications
3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Mechanism of Action
The mechanism of action of 3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also modulate signaling pathways by binding to receptors or inhibiting enzyme activity, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1-methyl-1H-imidazole: A precursor in the synthesis of 3-Amino-1-(5-chloro-1-methyl-1H-imidazol-2-yl)propan-1-ol.
1-Methyl-1H-imidazole: Lacks the chlorine and amino groups, resulting in different chemical and biological properties.
2-Amino-1-methyl-1H-imidazole: Similar structure but with the amino group at a different position, leading to different reactivity and applications.
Uniqueness
This compound is unique due to the presence of both the amino and chlorine substituents on the imidazole ring, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C7H12ClN3O |
|---|---|
Molecular Weight |
189.64 g/mol |
IUPAC Name |
3-amino-1-(5-chloro-1-methylimidazol-2-yl)propan-1-ol |
InChI |
InChI=1S/C7H12ClN3O/c1-11-6(8)4-10-7(11)5(12)2-3-9/h4-5,12H,2-3,9H2,1H3 |
InChI Key |
VENSUSAMTBLYIC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN=C1C(CCN)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


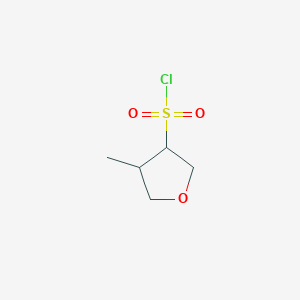
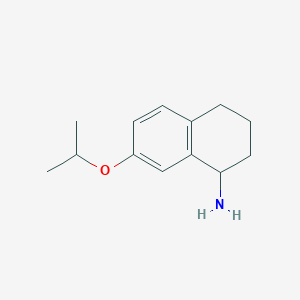
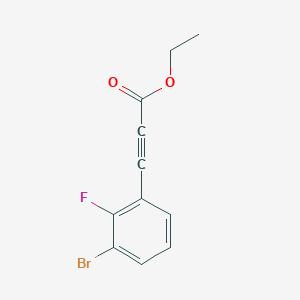
![N-[(3R)-Piperidin-3-YL]cyclopentanecarboxamide](/img/structure/B13183027.png)
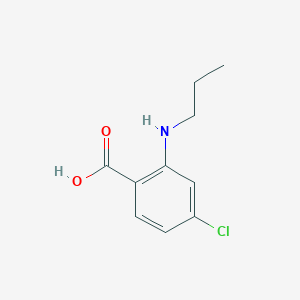
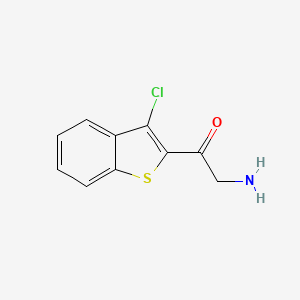

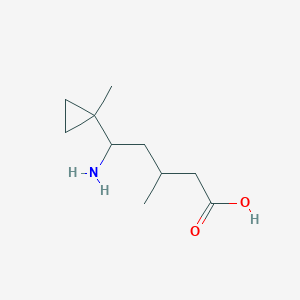
![{Bicyclo[2.1.0]pentan-1-yl}methanol](/img/structure/B13183059.png)
